Aak1-IN-2 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aak1-IN-2 (tfa) is a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). This compound has shown significant potential in the treatment of neuropathic pain and various viral infections. Aak1-IN-2 (tfa) is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neurological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aak1-IN-2 (tfa) involves multiple steps, starting with the preparation of the core pyrrolo[2,1-f][1,2,4]triazine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,1-f][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity
Industrial Production Methods
Industrial production of Aak1-IN-2 (tfa) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Aak1-IN-2 (tfa) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Aak1-IN-2 (tfa) with modified functional groups, which can be further studied for their biological activity .
Applications De Recherche Scientifique
Aak1-IN-2 (tfa) has a wide range of scientific research applications:
Neuropathic Pain: It has been validated in clinical settings for the treatment of neuropathic pain by inhibiting AAK1.
Antiviral Research: The compound has shown potential in inhibiting viral entry into cells, making it a candidate for treating infections caused by viruses such as Hepatitis C, Dengue, Ebola, and COVID-19.
Neurodegenerative Diseases: Aak1-IN-2 (tfa) is being explored for its potential in treating diseases like Alzheimer’s and Parkinson’s by modulating receptor endocytosis.
Cancer Research: The compound’s ability to inhibit specific kinases makes it a valuable tool in cancer research.
Mécanisme D'action
Aak1-IN-2 (tfa) exerts its effects by inhibiting Adaptor Protein 2-Associated Kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the AP2M1 subunit, which is crucial for clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-2 (tfa) disrupts this pathway, reducing the internalization of receptors and viruses into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
TIM-098a: Another potent AAK1 inhibitor with similar properties but different structural features.
Compound 30: A structurally similar compound with efficacy in pain models.
TIM-063: An ATP-competitive inhibitor with broader kinase selectivity.
Uniqueness
Aak1-IN-2 (tfa) stands out due to its high selectivity for AAK1 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for neurological research and the treatment of central nervous system disorders .
Propriétés
Formule moléculaire |
C24H22F6N4O4 |
---|---|
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1 |
Clé InChI |
ARWMHIAYTRRPLS-NTEVMMBTSA-N |
SMILES isomérique |
CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.